molecular formula C11H15N3O4S B2912820 Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate CAS No. 476298-78-9

Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate

Cat. No.: B2912820
CAS No.: 476298-78-9
M. Wt: 285.32
InChI Key: YSESFHJJGDBGCT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate is a pyrimidine derivative featuring a thioether-linked acetamide side chain and an ethyl ester group. The pyrimidine core is substituted with a hydroxyl group at position 4 and a methyl group at position 4. This structural configuration confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl group) and enhanced stability (via the methyl and acetamide groups). Pyrimidine derivatives are widely explored for pharmaceutical applications, including antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-3-18-10(17)5-12-9(16)6-19-11-13-7(2)4-8(15)14-11/h4H,3,5-6H2,1-2H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESFHJJGDBGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate, a compound featuring a pyrimidine core, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₂N₂O₃S
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 54554-50-6

This compound contains a thioether linkage and a pyrimidine derivative, which are critical for its biological interactions.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs can inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis, such as IMP dehydrogenase (IMPDH). This inhibition is crucial for the replication of certain viruses, including hepatitis C virus (HCV) and dengue virus (DENV) .
  • Antimicrobial Properties : The presence of the pyrimidine ring enhances the compound's ability to interact with microbial targets, potentially disrupting their metabolic processes or cell wall synthesis.
  • Growth Stimulant Activity : Preliminary assays suggest that derivatives of this compound may stimulate plant growth, indicating potential applications in agriculture as growth regulators .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

Assay Type Target IC₅₀ Value Notes
Antiviral AssayHCV NS5B RNA Polymerase32.2 μMSignificant inhibition compared to control .
Cytotoxicity AssayVero Cells>1000 μMNo detectable cytotoxic effects at high concentrations .
Plant Growth StimulationVarious Plant SpeciesN/ADemonstrated growth-stimulant properties in preliminary tests .

Case Studies

  • Antiviral Screening : In a study focusing on antiviral agents, compounds structurally related to this compound were shown to inhibit HCV replication effectively. The mechanism was attributed to the inhibition of IMPDH activity, critical for viral nucleotide synthesis .
  • Microbial Interaction Studies : A series of derivatives were tested against various bacterial strains, revealing that modifications to the pyrimidine structure significantly enhanced antimicrobial activity. These findings suggest that further optimization could lead to potent antimicrobial agents .
  • Agricultural Applications : Initial trials indicated that the compound could enhance growth rates in specific crops, potentially leading to its use as a natural growth regulator. The exact mechanism remains under investigation but may involve hormonal modulation within plants .

Comparison with Similar Compounds

Key Observations :

  • The 6-methyl group in the target compound provides steric stabilization, contrasting with the 6-chloro substituent in ’s compound, which is electron-withdrawing and may increase reactivity .
  • Synthetic Routes :
    • The target compound’s synthesis likely follows methods similar to , where sodium methylate facilitates alkylation of thiopyrimidines with chloroacetamides . This differs from ’s esterification approach using ethyl chloroacetate .

Physicochemical and Pharmacological Comparisons

Key Observations :

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~298.3 g/mol) compared to ’s chloro derivative (200.62 g/mol) reflects additional substituents. Its hydroxyl group improves aqueous solubility relative to the thietan-3-yloxy analog .
  • Biological Activity : highlights hydrazide derivatives of similar pyrimidines exhibiting anticancer activity, suggesting the target compound’s acetamide group may offer distinct target-binding profiles .

Stability and Functional Group Reactivity

  • Ester vs. Amide Stability : The ethyl ester in ’s compound is prone to hydrolysis, whereas the acetamide group in the target compound provides greater metabolic stability .
  • Thioether Linkage : The thioether bond in all compared compounds contributes to sulfur’s nucleophilicity, enabling interactions with metal ions or enzymatic targets .

Q & A

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (volatile intermediates like ethyl bromoacetate).
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃.
  • Waste disposal : Segregate halogenated waste (bromine-containing byproducts) .

Advanced: How can computational methods (e.g., DFT, MD) predict the compound’s reactivity in novel reaction environments?

Q. Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (Mulliken charges on pyrimidine ring).
  • MD simulations : Solvate the compound in explicit water/DMSO to model solvent effects on transition states.
  • Docking studies : Predict binding affinities if targeting enzymes (e.g., dihydrofolate reductase) .

Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

Q. Methodological Answer :

  • HPLC-UV : C18 column, isocratic elution (acetonitrile/0.1% formic acid), λ = 270 nm (pyrimidine absorption).
  • LC-MS/MS : MRM transition m/z 325 → 152 (collision energy 20 eV).
  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) for plasma samples .

Advanced: How do steric and electronic effects influence the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Steric maps : Generate using Schrödinger’s SiteMap to identify hydrophobic pockets.
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data.
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Adjust the acetylated amino group to reduce steric clash with active-site residues .

Advanced: What experimental designs address low reproducibility in synthesizing this compound across labs?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Vary factors (solvent, temperature, catalyst loading) using a factorial design.
  • Standardized reagents : Source starting materials from certified suppliers (≥98% purity).
  • Interlab validation : Share protocols via platforms like protocols.io ; track deviations (e.g., stirring rate, humidity) .

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